molecular formula C10H9NO2 B1611082 6-ethyl-1H-indole-2,3-dione CAS No. 90924-07-5

6-ethyl-1H-indole-2,3-dione

Cat. No.: B1611082
CAS No.: 90924-07-5
M. Wt: 175.18 g/mol
InChI Key: HLRUCDIVVJMXEB-UHFFFAOYSA-N
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Description

6-ethyl-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Biological Activity

6-Ethyl-1H-indole-2,3-dione, a derivative of isatin, has garnered significant attention due to its diverse biological activities. As a member of the indole family, this compound exhibits potential therapeutic properties, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

This compound is characterized by the presence of an ethyl group at the 6-position of the indole ring. This modification enhances its reactivity and biological profile compared to other isatin derivatives. The compound's structural formula can be represented as:

C10H9N1O2C_{10}H_{9}N_{1}O_{2}

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and MCF-7 (HER2-positive breast cancer).
  • IC50 Values : The compound demonstrated significant inhibitory concentrations (IC50) ranging from 1.85 µM to 5.07 µM depending on structural modifications and cell lines tested .
Compound ModificationCell LineIC50 (µM)
UnmodifiedMDA-MB-2313.12
5-OCH3 SubstitutionMDA-MB-2311.85
TrifluoromethoxyMDA-MB-2315.07

These results indicate that specific substitutions on the indole core can significantly enhance its anticancer potency.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. The compound has shown effectiveness against a range of bacteria and fungi, although specific MIC (Minimum Inhibitory Concentration) values were not consistently reported across studies .

Interaction with Cellular Targets

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : It has been implicated in the inhibition of D-amino acid oxidase (DAAO), an enzyme involved in neurotransmitter metabolism .
  • Cell Cycle Disruption : The compound induces apoptosis in cancer cells by disrupting cell cycle progression and promoting caspase activation .
  • Reactive Oxygen Species (ROS) Generation : It may also increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancerous tissues .

Study on Antitumor Efficacy

In a recent study involving the synthesis and evaluation of various isatin derivatives, this compound was highlighted for its potent antitumor effects against multiple cancer cell lines. The study utilized MTT assays to assess cell viability and confirmed that modifications at the C5 position significantly enhanced biological activity .

In Vivo Studies

Animal models have also been employed to evaluate the pharmacokinetics and therapeutic potential of this compound. For instance, administration in rat models showed promising results in reducing tumor size and improving survival rates compared to controls .

Properties

IUPAC Name

6-ethyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-6-3-4-7-8(5-6)11-10(13)9(7)12/h3-5H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRUCDIVVJMXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70550567
Record name 6-Ethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90924-07-5
Record name 6-Ethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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